molecular formula C22H21N3O5S B2452100 2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893290-88-5

2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2452100
CAS No.: 893290-88-5
M. Wt: 439.49
InChI Key: OAEUKTBZSVVKIS-UHFFFAOYSA-N
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Description

2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[3,2-c][2,1]benzothiazine core, substituted with various functional groups such as amino, dimethoxyphenyl, ethyl, and carbonitrile groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with 2-aminothiophenol under acidic conditions to yield the benzothiazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-4-25-16-10-6-5-8-13(16)20-21(31(25,26)27)18(15(12-23)22(24)30-20)14-9-7-11-17(28-2)19(14)29-3/h5-11,18H,4,24H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEUKTBZSVVKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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